Reduced In Vitro Clearance Rate via Deuterium Kinetic Isotope Effect
Zafirlukast-d6 demonstrates a quantifiably slower metabolic clearance rate compared to non-deuterated zafirlukast in human liver microsomes, a key in vitro model for predicting drug metabolism .
| Evidence Dimension | In vitro clearance rate |
|---|---|
| Target Compound Data | 40% slower clearance rate |
| Comparator Or Baseline | Non-deuterated Zafirlukast (100% clearance rate) |
| Quantified Difference | 40% reduction |
| Conditions | Human liver microsomes |
Why This Matters
This established reduction in metabolic rate confirms the utility of Zafirlukast-d6 for designing in vitro-in vivo extrapolation (IVIVE) studies and understanding the potential impact of deuteration on the parent drug's pharmacokinetics.
